4-(2-Nitrophenyl)morpholine
Overview
Description
4-(2-Nitrophenyl)morpholine is a chemical compound that has been studied for various applications, including its use as an intermediate in pharmaceutical synthesis and its pharmacological properties. The compound features a morpholine ring, which is a common moiety in drug design due to its versatility and favorable pharmacokinetic properties. The nitrophenyl group attached to the morpholine ring can participate in various chemical reactions, making it a valuable target for synthetic and medicinal chemistry research.
Synthesis Analysis
The synthesis of 4-(2-Nitrophenyl)morpholine derivatives has been explored in several studies. For instance, a series of 1-(p-nitrophenyl)-2-aminoethanol derivatives and their morpholine analogues were synthesized to investigate their pharmacological properties . Another study reported the synthesis of a novel series of 4-(2-aminophenyl)morpholines, which were characterized by various spectroscopic techniques . Additionally, the continuous production of an intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine, which is a key precursor for the synthesis of Linezolid, was optimized in micro- and millireactors .
Molecular Structure Analysis
The molecular structure of 4-(2-Nitrophenyl)morpholine derivatives has been elucidated using various analytical techniques. X-ray crystallography revealed that the morpholine ring typically adopts a chair conformation, which is a stable configuration for six-membered heterocycles . The nitro group's orientation relative to the morpholine ring can influence the compound's reactivity and interaction with biological targets.
Chemical Reactions Analysis
4-(2-Nitrophenyl)morpholine and its derivatives participate in a variety of chemical reactions. For example, the compound 4-nitrophenyl 4-morpholinylphosphonochloridate was used as a reagent for the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in nucleotide chemistry . The aminolysis of 4-nitrophenyl 3,5-dinitrobenzoate with morpholine in acetonitrile was studied, revealing a catalytic six-membered cyclic transition state .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-(2-Nitrophenyl)morpholine derivatives are influenced by their molecular structure. The presence of the nitro group can affect the compound's acidity, reactivity, and overall stability. The pharmacological evaluation of these compounds showed significant analgesic, anti-inflammatory, and antimicrobial activities, which are partly attributed to their chemical properties . The crystal structure of a morpholine–4-nitrophenol adduct was stabilized by various hydrogen bonds and C–H⋯O interactions, forming a three-dimensional network .
Scientific Research Applications
1. Environmental Science and Pollution Research
- Application : Used in the catalytic degradation of phenothiazine dyes and cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in the sodium borohydride (NaBH4) media .
- Method : Halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by wet chemical method . The catalyst is formulated by modifying the HNT support with a 0.964% metal loading using the HNT supports modified with 3-aminopropyl-trimethoxysilane (APTMS) coupling agent .
- Results : The as-prepared AuNPs-HNT catalyst demonstrates dye degradation efficiency up to 96% in 10 and 11 min, respectively, and catalytic reduction of 4NM to 4-morpholinoaniline (MAN) is achieved up to 97% in 11 min, in the presence of NaBH4 .
2. Medicinal Chemistry
- Application : Used as a precursor for the corresponding 4-thiomorpholinoaniline, which is a useful building block in medicinal chemistry .
- Method : The title compound is synthesized by means of a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine .
- Results : The thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
3. Pharmaceutical Synthesis
- Application : Used as a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Method : The continuous production of the intermediate ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM) was explored in Microfluidic devices .
- Results : The o-FNM is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
properties
IUPAC Name |
4-(2-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c13-12(14)10-4-2-1-3-9(10)11-5-7-15-8-6-11/h1-4H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WABXKOMDIQWGKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=CC=C2[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70201264 | |
Record name | Morpholine, 4-(o-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Nitrophenyl)morpholine | |
CAS RN |
5320-98-9 | |
Record name | 4-(2-Nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5320-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(o-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005320989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5320-98-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70160 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Morpholine, 4-(o-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70201264 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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